![molecular formula C38H50N6O6 B583324 Saquinavir Hydroxy-tert-butylamide CAS No. 438200-34-1](/img/structure/B583324.png)
Saquinavir Hydroxy-tert-butylamide
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Overview
Description
Mechanism of Action
Target of Action
Saquinavir Hydroxy-tert-butylamide primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus . This protease is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins found in infectious HIV .
Mode of Action
This compound acts as a protease inhibitor . It is a peptide-like substrate analogue that binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, noninfectious virus particles .
Biochemical Pathways
The inhibition of the HIV-1 protease by this compound disrupts the normal viral replication process within the cell. By preventing the maturation of the viral particles, the compound effectively halts the production of new, infectious HIV-1 particles .
Pharmacokinetics
This compound exhibits complex and highly variable behavior, but can be modeled adequately using a two-compartment zero-order absorption model . The primary means of elimination is extensive hepatic metabolism followed by fecal excretion of both the parent drug and metabolic products .
Result of Action
The result of this compound’s action is the formation of immature, noninfectious virus particles . By inhibiting the HIV-1 protease, the compound prevents the maturation of the viral particles, effectively halting the production of new, infectious HIV-1 particles .
Action Environment
The co-administration of other pharmaceutical agents, such as ritonavir, can significantly influence the action, efficacy, and stability of this compound . Ritonavir, a potent enzyme inhibitor, increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving its antiviral activity . Therefore, the environment in which this compound acts can greatly impact its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Saquinavir Hydroxy-tert-butylamide involves complex synthetic routes. One method includes the formation of a eutectic mixture with piperine, which enhances the dissolution rate of the compound . The process involves liquid-assisted grinding techniques and differential scanning calorimetry to determine the exact eutectic composition.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nanotechnology for drug delivery and the formation of solid drug nanoparticles have been explored to enhance the absorption and accumulation of Saquinavir .
Chemical Reactions Analysis
Types of Reactions: Saquinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as an HIV protease inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Pluronic F127, HPMC, PVP, PVA, Lecithin S75, and Span 80 . These reagents are used under specific conditions to enhance the compound’s solubility and bioavailability.
Major Products Formed: The major products formed from the reactions involving this compound include its metabolites and derivatives, which are essential for its antiviral activity .
Scientific Research Applications
Saquinavir Hydroxy-tert-butylamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying proteomics . In medicine, it is primarily used as an HIV protease inhibitor and has shown promise in the treatment of COVID-19 and various types of cancer . The compound has also been studied for its role in enhancing telomerase activity and hTERT expression in human T leukemia cells .
Comparison with Similar Compounds
Saquinavir Hydroxy-tert-butylamide is unique compared to other similar compounds due to its specific molecular structure and its role as an impurity of Saquinavir . Similar compounds include other HIV protease inhibitors such as Ritonavir and Nelfinavir, which also inhibit viral proteases but differ in their molecular targets and pathways .
Biological Activity
Saquinavir is a well-established HIV protease inhibitor that has been extensively studied for its biological activity, particularly in the context of HIV treatment. The compound "Saquinavir Hydroxy-tert-butylamide" is a derivative that may exhibit similar or enhanced biological properties compared to its parent compound. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and potential resistance profiles.
Saquinavir functions as a peptide-like substrate analogue that specifically binds to the active site of the HIV protease enzyme. This binding inhibits the enzyme's activity, preventing the proteolytic cleavage of viral polyprotein precursors into functional proteins necessary for viral replication. As a result, the formation of immature, non-infectious virus particles occurs, effectively reducing viral load in infected individuals .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic efficacy. Key pharmacokinetic parameters include:
- Bioavailability : The oral bioavailability of saquinavir is approximately 4%, largely due to extensive first-pass metabolism in the liver mediated by cytochrome P450 enzymes, particularly CYP3A4 .
- Volume of Distribution : The steady-state volume of distribution is around 700 L, indicating significant tissue distribution .
- Protein Binding : Saquinavir is highly bound to plasma proteins (approximately 98%), which influences its therapeutic concentration and effectiveness .
Antiviral Activity
In vitro studies have demonstrated that Saquinavir exhibits potent antiviral activity against various strains of HIV-1 and HIV-2. The inhibitory concentrations (IC50 and IC90) range from 1 to 30 nM and 5 to 80 nM, respectively . Furthermore, synergistic effects have been observed when saquinavir is combined with other antiretroviral agents, enhancing overall antiviral efficacy without increasing cytotoxicity .
Table 1: In Vitro Antiviral Activity of Saquinavir
Study Type | Virus Strain | IC50 (nM) | IC90 (nM) |
---|---|---|---|
Lymphoblastoid Cells | HIV-1 RF | 37.7 ± 5 | - |
Monocytic Cell Lines | HIV-1 Clades A-H | 0.9 - 2.5 | - |
Peripheral Blood Lymphocytes | HIV-2 | - | - |
Clinical Efficacy
Clinical studies have shown that saquinavir is effective in reducing viral load and improving CD4+ T-cell counts in patients with advanced HIV infection. For instance, in a study involving patients with prior zidovudine treatment, triple therapy including saquinavir demonstrated superior outcomes compared to double therapy regimens . Additionally, combination therapy with saquinavir has been associated with a significant reduction in AIDS-defining events and mortality rates compared to monotherapy .
Case Study: Efficacy in Treatment-Naïve Patients
In a clinical trial (ACTG 229), treatment-naïve patients receiving saquinavir in combination with zidovudine showed a marked improvement in both viral load suppression and CD4+ T-cell recovery compared to those receiving monotherapy with either drug alone.
Resistance Profiles
Resistance to saquinavir has been documented in both clinical and laboratory settings. Mutations such as G48V and L90M have been identified as contributing factors to reduced susceptibility. The emergence of these mutations tends to occur slowly during treatment, suggesting that while resistance can develop, it may not significantly diminish the drug's overall effectiveness when used in combination therapies .
Table 2: Resistance Mutations Associated with Saquinavir
Mutation | Impact on Susceptibility |
---|---|
G48V | Moderate reduction |
L90M | Significant reduction |
A71V/T | Variable impact |
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJGICLIMLWFB-UGJKXSETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.